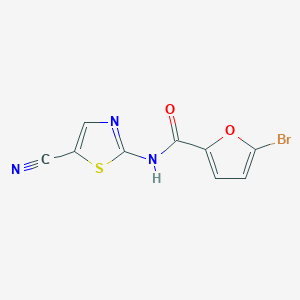
5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(5-cyanothiazol-2-yl)furan-2-carboxamide is a chemical compound . It is a solid substance . Its empirical formula is C9H7BrN2O2S and its molecular weight is 287.13 .
Molecular Structure Analysis
The molecular structure of 5-bromo-N-(5-cyanothiazol-2-yl)furan-2-carboxamide can be represented by the SMILES string O=C(NC1=NC=C©S1)C2=CC=C(Br)O2 . This indicates that the compound contains a furan ring substituted at the 2-position with an anilide .Physical and Chemical Properties Analysis
5-bromo-N-(5-cyanothiazol-2-yl)furan-2-carboxamide is a solid substance . Its empirical formula is C9H7BrN2O2S and its molecular weight is 287.13 .Scientific Research Applications
Antiprotozoal Agents
One study focused on the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, starting with compounds related to "5-bromo-N-(5-cyanothiazol-2-yl)furan-2-carboxamide." These compounds showed strong DNA affinities and exhibited significant in vitro activity against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Synthesis of Diimino-Furans
Another research endeavor involved the palladium-catalyzed cyclization of bromoacrylamides with isocyanides to yield substituted 2,5-diimino-furans. These compounds serve as precursors for maleamides, demonstrating a novel synthetic route that could be beneficial for the development of new chemical entities for various scientific applications (Jiang et al., 2014).
Anti-Bacterial Activities
Research on N-(4-bromophenyl)furan-2-carboxamide derivatives, which share a core structural motif with "5-bromo-N-(5-cyanothiazol-2-yl)furan-2-carboxamide," revealed significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. This suggests potential applications in addressing bacterial resistance (Siddiqa et al., 2022).
PET Imaging of Microglia
A PET radiotracer specific for CSF1R, a microglia-specific marker, was developed using a related compound. This agent can noninvasively image reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).
Corrosion Inhibition
Azomethine-functionalized triazole derivatives, synthesized from related furan compounds, were studied for their corrosion inhibiting properties on mild steel in acidic media. This research offers insights into the development of new corrosion inhibitors, highlighting another potential application area (Murmu et al., 2020).
Safety and Hazards
Future Directions
While specific future directions for the study of 5-bromo-N-(5-cyanothiazol-2-yl)furan-2-carboxamide are not available in the retrieved data, similar compounds have been the subject of ongoing research due to their potential biological activities . Further studies could explore these potential activities in more detail.
Mechanism of Action
Target of Action
The compound “5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide” belongs to the class of thiazoles and furan derivatives. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Thiazoles often interact with biological targets through the formation of hydrogen bonds and van der Waals interactions .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. Thiazoles are involved in a wide range of biological activities, indicating that they may affect multiple pathways .
Pharmacokinetics
The ADME properties of “this compound” would depend on its exact structure. Thiazoles are generally well-absorbed and can be designed to have good bioavailability .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Thiazoles have been found to have antimicrobial, antifungal, antiviral, and antineoplastic effects .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Thiazoles are generally stable under physiological conditions .
Properties
IUPAC Name |
5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrN3O2S/c10-7-2-1-6(15-7)8(14)13-9-12-4-5(3-11)16-9/h1-2,4H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMQSOPBGSVFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NC2=NC=C(S2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
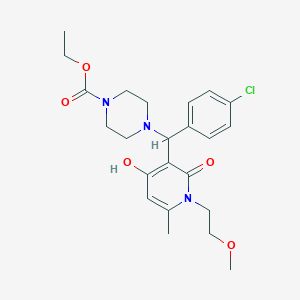
![1-[(Prop-2-en-1-yloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2700796.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2700799.png)
![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B2700800.png)
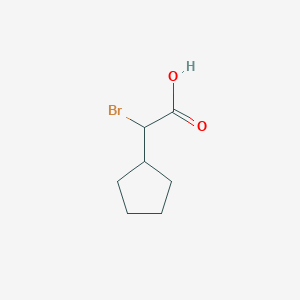
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2700802.png)
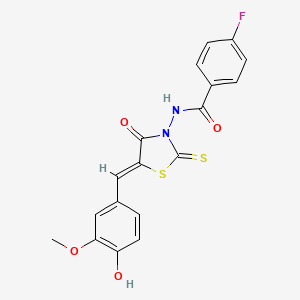
![1-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2700804.png)
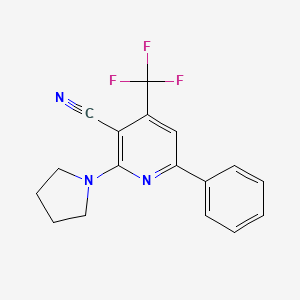

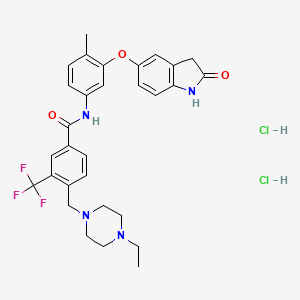
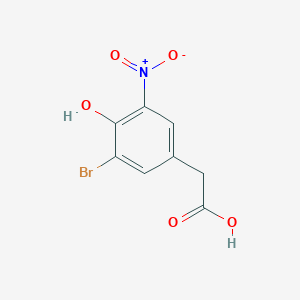
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2700814.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2700815.png)
